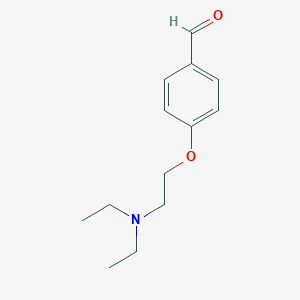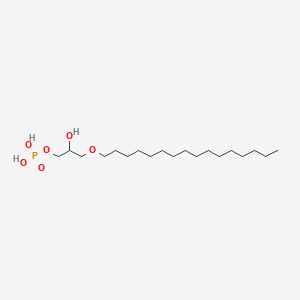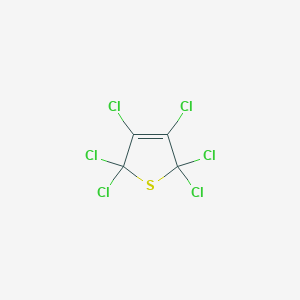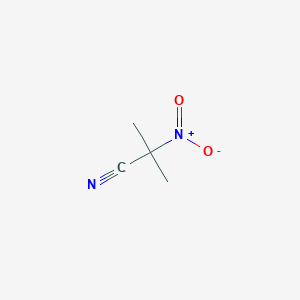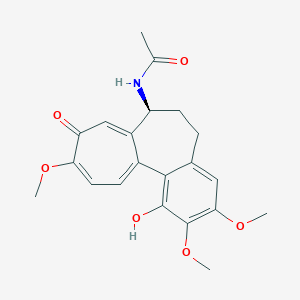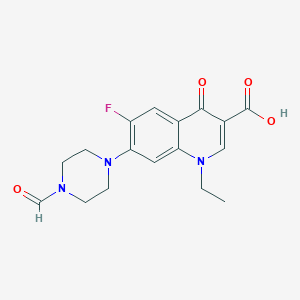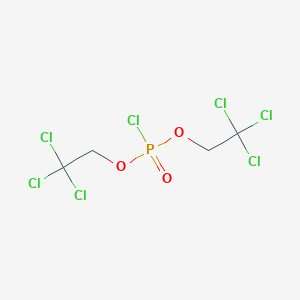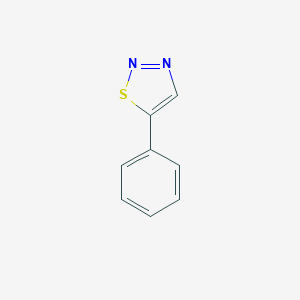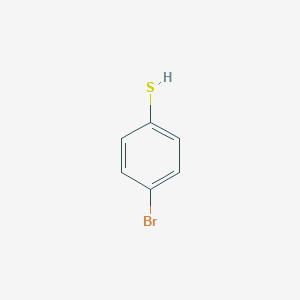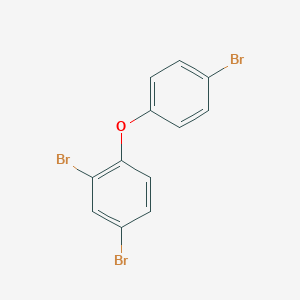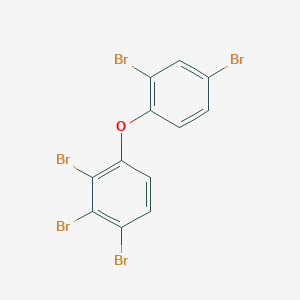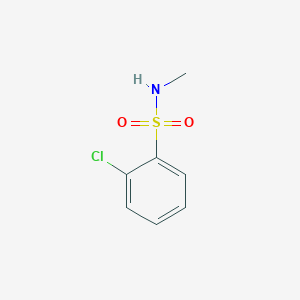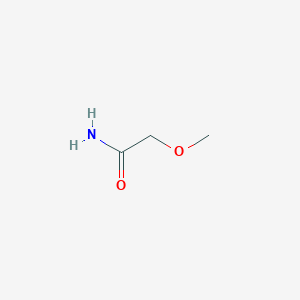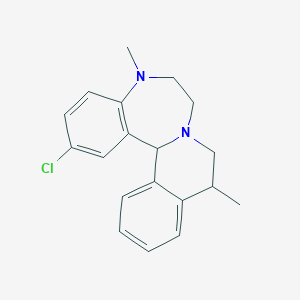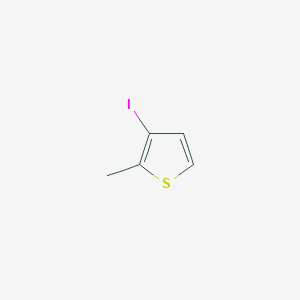
3-Iodo-2-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-methylthiophene is an organic compound with a molecular formula of C5H5IS. It is a heterocyclic aromatic compound with a thiophene ring substituted with an iodine atom and a methyl group. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-methylthiophene is not fully understood. However, it is believed to act as an electrophile due to the presence of the iodine atom. This property makes it useful in certain chemical reactions, such as electrophilic substitution.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Iodo-2-methylthiophene. However, it has been reported to exhibit antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Iodo-2-methylthiophene in lab experiments is its relatively simple synthesis method. However, one limitation is its potential toxicity, as iodine is a known irritant and can be harmful if ingested or inhaled.
Direcciones Futuras
There are several potential future directions for the study of 3-Iodo-2-methylthiophene. One area of interest is its potential as a building block for the synthesis of semiconducting materials for use in organic electronics. Additionally, further investigation into its potential as a ligand in metal-catalyzed cross-coupling reactions could lead to the development of new and more efficient synthetic methods. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3-Iodo-2-methylthiophene can be achieved through several methods. One of the most common methods involves the reaction of 2-methylthiophene with iodine in the presence of a catalyst such as copper(I) iodide. The reaction proceeds through electrophilic substitution, where the iodine atom replaces one of the hydrogen atoms on the thiophene ring.
Aplicaciones Científicas De Investigación
3-Iodo-2-methylthiophene has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has shown promise as a building block for the synthesis of semiconducting materials. It has also been investigated for its potential as a ligand in metal-catalyzed cross-coupling reactions.
Propiedades
Número CAS |
16494-34-1 |
|---|---|
Nombre del producto |
3-Iodo-2-methylthiophene |
Fórmula molecular |
C5H5IS |
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
3-iodo-2-methylthiophene |
InChI |
InChI=1S/C5H5IS/c1-4-5(6)2-3-7-4/h2-3H,1H3 |
Clave InChI |
XSPLJKDMNBFTKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CS1)I |
SMILES canónico |
CC1=C(C=CS1)I |
Sinónimos |
3-Iodo-2-methylthiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



